molecular formula C20H14ClN3O2 B3388194 1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 863669-02-7

1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3388194
CAS RN: 863669-02-7
M. Wt: 363.8 g/mol
InChI Key: NKVVZGCELFOGBD-UHFFFAOYSA-N
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Description

“1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic compound. It contains several functional groups including a chlorophenyl group, a phenyl group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been described . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, EI-MS, 1H NMR, and 13C NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by various factors such as the presence of catalysts, reaction conditions, and the nature of the reactants. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst has been shown to enhance the reaction efficiency .

Scientific Research Applications

Anticancer Potential

Indole derivatives, including pyrazolo[3,4-b]pyridine-4-carboxylic acid, have gained prominence in cancer research. Their ability to selectively target cancer cells and inhibit their growth makes them promising candidates for novel anticancer therapies . Researchers are investigating the compound’s mechanism of action and its potential as a chemotherapeutic agent.

Antimicrobial Activity

Indole-based compounds often exhibit antimicrobial properties. Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives may play a role in combating bacterial and fungal infections. Researchers are exploring their efficacy against specific pathogens and their potential as antimicrobial agents .

Anti-Allergic Effects

Interestingly, ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which contain a similar structural motif, have demonstrated anti-allergic activities in vivo. These compounds could be relevant in the treatment of allergic asthma and allergic itching .

Antileishmanial and Antimalarial Properties

Pyrazole-bearing compounds, including those related to our target compound, have shown potent antileishmanial and antimalarial effects. Researchers are investigating their activity against protozoan parasites and their potential as therapeutic agents .

Cytotoxicity Studies

Exploring the cytotoxic effects of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives is crucial. Some related compounds have demonstrated weak-to-moderate cytotoxic activity against cancer cell lines. Further studies are needed to understand their selectivity and potential for cancer treatment .

Antibacterial Agents

While not directly studied for this compound, related pyridine derivatives have been synthesized as antibacterial agents. The design and evaluation of 1-aryl/hetaryl-1,2,4-triazolo[4,3-a]pyridines and 1-aryl/hetaryl-5-methyl-1,2,4-triazolo[4,3-a]quinolines provide insights into their antibacterial properties .

Future Directions

The future directions in the research of this compound could involve exploring its potential applications in various fields such as pharmaceuticals and agrochemicals . Further studies could also focus on improving the synthesis processes and developing new synthesis processes .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c21-15-8-6-13(7-9-15)12-24-19-17(11-22-24)16(20(25)26)10-18(23-19)14-4-2-1-3-5-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVZGCELFOGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=C(C=C4)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133909
Record name 1-[(4-Chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

863669-02-7
Record name 1-[(4-Chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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